molecular formula C10H16O2 B14723032 2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane CAS No. 6976-70-1

2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane

Cat. No.: B14723032
CAS No.: 6976-70-1
M. Wt: 168.23 g/mol
InChI Key: WNTBVTGTPLCGSM-UHFFFAOYSA-N
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Description

2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a methyl-substituted cyclohexene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane typically involves the reaction of 6-methylcyclohex-3-en-1-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxolane ring to diols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dioxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Ketones and carboxylic acids.

    Reduction: Diols and other reduced derivatives.

    Substitution: Various substituted dioxolanes depending on the nucleophile used.

Scientific Research Applications

2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane involves its interaction with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The methyl-substituted cyclohexene moiety can undergo various chemical transformations, contributing to the compound’s versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methylcyclohex-3-en-1-yl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

6976-70-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxolane

InChI

InChI=1S/C10H16O2/c1-8-4-2-3-5-9(8)10-11-6-7-12-10/h2-3,8-10H,4-7H2,1H3

InChI Key

WNTBVTGTPLCGSM-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CCC1C2OCCO2

Origin of Product

United States

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